O-(2-methylbenzyl)hydroxylamine hydrochloride
Overview
Description
O-(2-Methylbenzyl)hydroxylamine hydrochloride: is a chemical compound with the molecular formula C8H12ClNO and a molecular weight of 173.64 g/mol . It is commonly used in organic synthesis and research due to its reactivity and versatility.
Mechanism of Action
Target of Action
O-(2-methylbenzyl)hydroxylamine hydrochloride is a chemical compound that has been used in the synthesis of various pharmaceuticals . .
Mode of Action
It is known to be used as a reagent in the synthesis of hydroxylamines , which suggests that it may interact with its targets through the donation of the hydroxylamine group.
Biochemical Pathways
As a reagent used in the synthesis of hydroxylamines
Result of Action
It is known to be used as a reagent in the synthesis of hydroxylamines
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to moisture and should be stored in an inert atmosphere at 2-8°C . The stability and efficacy of the compound can be affected by factors such as temperature, pH, and the presence of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(2-methylbenzyl)hydroxylamine hydrochloride typically involves the reaction of 2-methylbenzyl chloride with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to maintain consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: O-(2-Methylbenzyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitrones.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are commonly used.
Major Products Formed:
Oxidation: Formation of nitrones.
Reduction: Formation of amines.
Substitution: Formation of substituted hydroxylamines.
Scientific Research Applications
Chemistry: O-(2-Methylbenzyl)hydroxylamine hydrochloride is used as a reagent in the synthesis of various organic compounds, including α-hydroxybenzylamines from α-hydroxyketones .
Biology: In biological research, it is used to study enzyme mechanisms and as a probe for investigating biochemical pathways .
Industry: In the industrial sector, it is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals .
Comparison with Similar Compounds
O-Benzylhydroxylamine hydrochloride: Similar in structure but with a benzyl group instead of a 2-methylbenzyl group.
Methoxyamine hydrochloride: Similar in reactivity but with a methoxy group instead of a 2-methylbenzyl group.
Uniqueness: O-(2-Methylbenzyl)hydroxylamine hydrochloride is unique due to its specific reactivity and the presence of the 2-methylbenzyl group, which imparts distinct chemical properties compared to its analogs .
Properties
IUPAC Name |
O-[(2-methylphenyl)methyl]hydroxylamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-7-4-2-3-5-8(7)6-10-9;/h2-5H,6,9H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFMICWCOXGUSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CON.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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